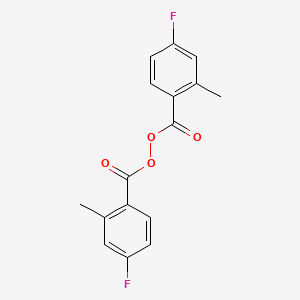
Bis(4-fluoro-2-methylbenzoyl) Peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-fluoro-2-methylbenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two 4-fluoro-2-methylbenzoyl groups linked by a peroxide bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluoro-2-methylbenzoyl) Peroxide typically involves the reaction of 4-fluoro-2-methylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the product. The process also includes purification steps such as recrystallization to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form the corresponding alcohols or other reduced species.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and other functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry: Bis(4-fluoro-2-methylbenzoyl) Peroxide is widely used as a radical initiator in polymerization reactions, particularly in the synthesis of polymers and copolymers. Its ability to generate free radicals under controlled conditions makes it valuable in the production of high-performance materials.
Biology and Medicine: In biological research, this compound is used as a probe to study oxidative stress and radical-mediated processes
Industry: In the industrial sector, this compound is used in the manufacturing of plastics, resins, and coatings. Its role as a curing agent in the production of composite materials is also noteworthy.
作用机制
The mechanism of action of Bis(4-fluoro-2-methylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The compound’s ability to generate radicals under specific conditions makes it a versatile initiator in various chemical processes.
相似化合物的比较
Benzoyl Peroxide: A widely used radical initiator in polymerization and acne treatment.
Di-tert-butyl Peroxide: Another radical initiator used in polymerization and as a cross-linking agent.
Cumene Hydroperoxide: Used in the production of phenol and acetone, as well as a radical initiator.
Uniqueness: Bis(4-fluoro-2-methylbenzoyl) Peroxide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The methyl groups also contribute to its unique reactivity profile, making it suitable for specific applications where other peroxides may not be effective.
属性
分子式 |
C16H12F2O4 |
|---|---|
分子量 |
306.26 g/mol |
IUPAC 名称 |
(4-fluoro-2-methylbenzoyl) 4-fluoro-2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H12F2O4/c1-9-7-11(17)3-5-13(9)15(19)21-22-16(20)14-6-4-12(18)8-10(14)2/h3-8H,1-2H3 |
InChI 键 |
AMVPRMCJJWXCBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


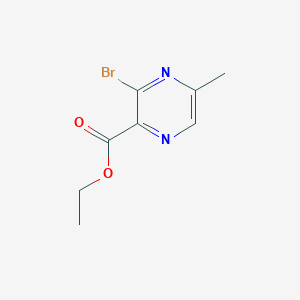
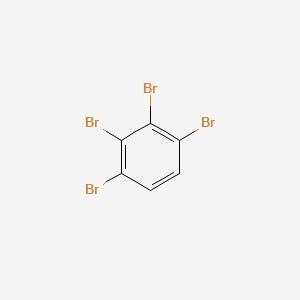
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
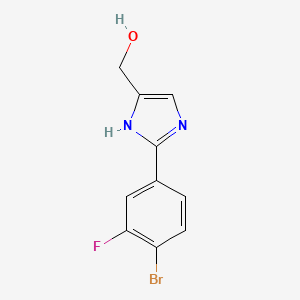
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
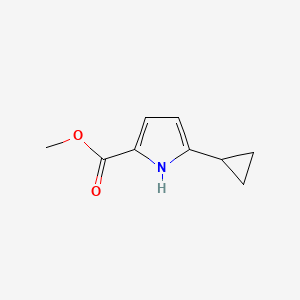

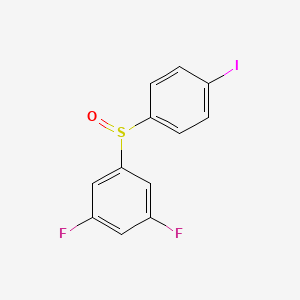
![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)
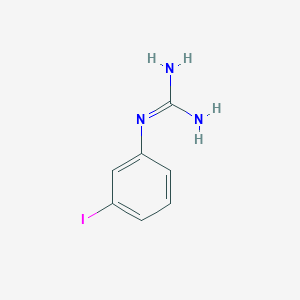
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
